molecular formula C9H13NO B2537605 N-(hex-5-yn-1-yl)prop-2-enamide CAS No. 748800-89-7

N-(hex-5-yn-1-yl)prop-2-enamide

Cat. No. B2537605
CAS RN: 748800-89-7
M. Wt: 151.209
InChI Key: XQTKGLXEXUOUKE-UHFFFAOYSA-N
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Description

N-(hex-5-yn-1-yl)prop-2-enamide, commonly known as HPA-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of propargylamide and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(hex-5-yn-1-yl)prop-2-enamide, focusing on six unique fields:

Chemical Synthesis and Catalysis

N-(hex-5-yn-1-yl)prop-2-enamide is utilized in chemical synthesis as a building block for creating more complex molecules. Its unique structure, featuring both alkyne and amide functional groups, makes it a versatile intermediate in organic synthesis. It can participate in various reactions, including Sonogashira cross-coupling, which is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials .

Pharmaceutical Research

In pharmaceutical research, N-(hex-5-yn-1-yl)prop-2-enamide is explored for its potential as a precursor in the development of new drugs. Its structural components allow for modifications that can lead to the discovery of novel therapeutic agents. Researchers investigate its role in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties .

Material Science

This compound is also significant in material science, particularly in the development of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and chemical properties. These materials can be applied in various industries, including electronics, coatings, and nanotechnology .

Bioconjugation and Labeling

N-(hex-5-yn-1-yl)prop-2-enamide is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools. The alkyne group can participate in click chemistry reactions, facilitating the efficient and selective labeling of proteins, nucleic acids, and other biomolecules .

Photochemistry

In photochemistry, this compound is studied for its ability to act as a photosensitizer. It can absorb light and transfer energy to other molecules, initiating photochemical reactions. This property is valuable in the development of light-activated therapies and in the study of photochemical processes in biological systems .

Environmental Chemistry

N-(hex-5-yn-1-yl)prop-2-enamide is also investigated for its applications in environmental chemistry. Researchers explore its potential in the degradation of pollutants and the synthesis of environmentally friendly materials. Its reactivity can be harnessed to develop catalysts for breaking down harmful substances in the environment .

properties

IUPAC Name

N-hex-5-ynylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-5-6-7-8-10-9(11)4-2/h1,4H,2,5-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTKGLXEXUOUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(hex-5-yn-1-yl)prop-2-enamide

CAS RN

748800-89-7
Record name N-(hex-5-yn-1-yl)prop-2-enamide
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